4-(4-Butylbenzoyl)quinoline; 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

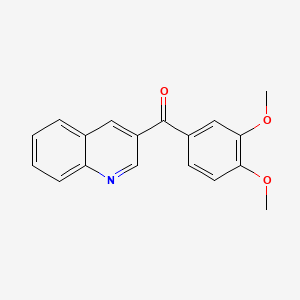

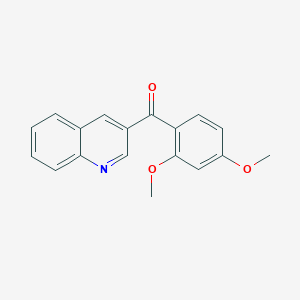

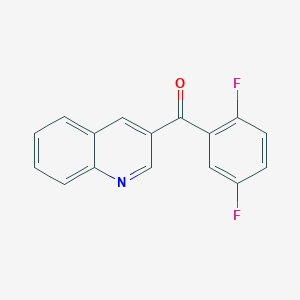

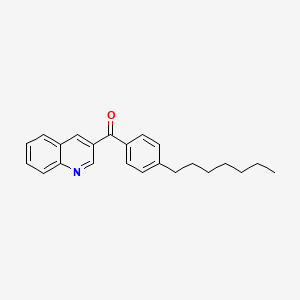

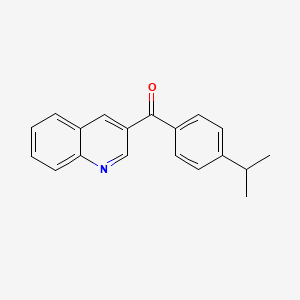

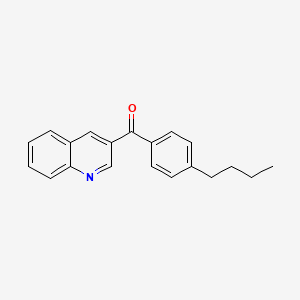

4-(4-Butylbenzoyl)quinoline is an organic compound with the molecular formula C20H19NO and a molecular weight of 289.37 . It is also known by its CAS number 1706460-97-0 .

Molecular Structure Analysis

The molecular structure of 4-(4-Butylbenzoyl)quinoline consists of a quinoline core with a butylbenzoyl group attached . The exact structure can be found in the MOL file with the MDL Number MFCD17170212 .

Physical And Chemical Properties Analysis

The predicted boiling point of 4-(4-Butylbenzoyl)quinoline is 456.9±28.0 °C . Its predicted density is 1.109±0.06 g/cm3 , and its predicted pKa is 2.57±0.13 .

科学研究应用

4-(4-Butylbenzoyl)quinoline; 97% has been used in a variety of scientific research applications, including as a tool for studying the structure and function of proteins, as a fluorescent dye for tracking gene expression in living cells, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of organic compounds, as a catalyst for reactions, and as a dye for imaging and detection of biological molecules.

作用机制

Target of Action

3-(4-Butylbenzoyl)quinoline, also known as 4-(4-Butylbenzoyl)quinoline, is a derivative of quinoline . Quinolines are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes .

Mode of Action

The compound interacts with its targets, bacterial gyrase and topoisomerase IV enzymes, forming a ternary complex with a DNA molecule and these enzymes, thus blocking bacterial DNA supercoiling . This interaction results in the inhibition of bacterial growth and proliferation.

Biochemical Pathways

Quinoline derivatives are known to interfere with dna synthesis in bacteria, affecting numerous downstream effects related to bacterial growth and proliferation .

Pharmacokinetics

Quinolones, a class of compounds closely related to quinolines, are known for their excellent tissue penetration and broad-spectrum activity . They are typically 80 to 100% bioavailable, with elimination half-lives varying between 3 and 14 hours . Biliary concentrations of the quinolones are 2 to 10 times greater than those in serum or plasma, with several compounds undergoing enterohepatic circulation .

Result of Action

The result of the action of 3-(4-Butylbenzoyl)quinoline is the inhibition of bacterial growth and proliferation. By interacting with bacterial gyrase and topoisomerase IV enzymes, it disrupts DNA synthesis, leading to the death of the bacterial cells .

Action Environment

The efficacy and stability of 3-(4-Butylbenzoyl)quinoline can be influenced by various environmental factors. For instance, pH and concentration can affect the bactericidal activity of quinolines . .

实验室实验的优点和局限性

The main advantage of using 4-(4-Butylbenzoyl)quinoline; 97% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments, such as its toxicity and the potential for it to react with other compounds.

未来方向

Given its unique properties and applications, 4-(4-Butylbenzoyl)quinoline; 97% has potential for use in a variety of future research applications. These include its potential use in drug discovery, as a fluorescent dye for imaging and tracking gene expression, and as a reagent for the synthesis of other compounds. It may also be used in the development of new materials and in the study of proteins and other biomolecules. Additionally, its anti-inflammatory, antioxidant, and anti-microbial properties may be further explored for potential therapeutic applications.

合成方法

4-(4-Butylbenzoyl)quinoline; 97% can be synthesized by a number of methods, including the reaction of 4-butylbenzaldehyde with p-toluenesulfonic acid in acetic acid, the reaction of 4-butylbenzaldehyde with hydroxylamine hydrochloride in acetic acid, and the reaction of 4-butylbenzaldehyde with hydroxylammonium chloride in acetic acid.

生化分析

Cellular Effects

Quinolines have been shown to have broad-spectrum bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These effects suggest that 3-(4-Butylbenzoyl)quinoline may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-(4-Butylbenzoyl)quinoline is not well-defined. Quinolines are known to exert their effects through different mechanisms of action . For instance, they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Temporal Effects in Laboratory Settings

Quinolines are associated with a post-antimicrobial effect in a number of bacteria, principally gram-negative . This effect generally lasts 4–8 hours after exposure .

Metabolic Pathways

Quinolines are metabolized through several pathways, including the tryptophan-kynurenine pathway .

Transport and Distribution

Quinolones, a class of compounds related to quinolines, are known for their high oral bioavailability and excellent tissue penetration .

Subcellular Localization

The subcellular localization of proteins and other biomolecules is crucial for understanding their functions, which are highly correlated to their native locations inside the cell .

属性

IUPAC Name |

(4-butylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-2-3-6-15-9-11-16(12-10-15)20(22)18-13-17-7-4-5-8-19(17)21-14-18/h4-5,7-14H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNJCCUIJOKXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。